molecular formula C₂₂H₂₈N₆O₇S₂ B1142753 6'-Hydroxy Delavirdine O-Sulfate CAS No. 188780-40-7

6'-Hydroxy Delavirdine O-Sulfate

Cat. No.: B1142753
CAS No.: 188780-40-7
M. Wt: 552.62
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxy Delavirdine O-Sulfate typically involves the hydroxylation of Delavirdine followed by sulfation. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of 6’-Hydroxy Delavirdine O-Sulfate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxy Delavirdine O-Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

6’-Hydroxy Delavirdine O-Sulfate exerts its effects by binding directly to the viral reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This mechanism is similar to that of its parent compound, Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Hydroxy Delavirdine O-Sulfate is unique due to its specific sulfation, which imparts distinct chemical and biological properties. This modification enhances its solubility and potentially alters its pharmacokinetic profile compared to its parent compound and other derivatives .

Properties

CAS No.

188780-40-7

Molecular Formula

C₂₂H₂₈N₆O₇S₂

Molecular Weight

552.62

Synonyms

N-[2-[[4-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide;  1-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine

Origin of Product

United States

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